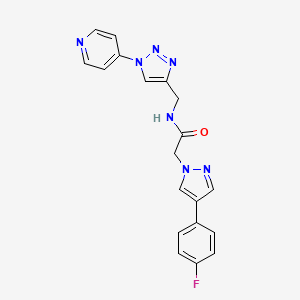

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

This compound features a pyrazole core substituted with a 4-fluorophenyl group at the 4-position, linked via an acetamide bridge to a 1,2,3-triazole ring bearing a pyridin-4-yl substituent. The structural complexity of this molecule combines heterocyclic motifs (pyrazole, triazole, pyridine) and a fluorinated aromatic system, which are common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN7O/c20-16-3-1-14(2-4-16)15-9-23-26(11-15)13-19(28)22-10-17-12-27(25-24-17)18-5-7-21-8-6-18/h1-9,11-12H,10,13H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTDELNJYCRGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological implications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization can be achieved through techniques such as NMR spectroscopy and X-ray crystallography, which confirm the molecular arrangement and functional groups present in the compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl) have demonstrated efficacy against various bacterial strains including E. coli and Staphylococcus aureus .

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl) | E. coli | 85% |

| 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl) | Staphylococcus aureus | 78% |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects, with potential applications in treating conditions such as arthritis. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Activity | Inhibitory Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 61–85% |

| IL-6 | 10 | 76–93% |

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties, particularly in inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Screening

In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The results indicated that certain derivatives, including those similar to our compound of interest, exhibited substantial inhibition at concentrations as low as 6.25 µg/mL .

Case Study 2: Anti-inflammatory Effects

A series of experiments demonstrated that derivatives of the pyrazole scaffold could significantly reduce inflammation markers in cellular models. For example, one derivative showed a reduction of TNF-α levels by up to 85% compared to control groups treated with standard anti-inflammatory drugs .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer applications. Compounds with similar structures have shown selective inhibition of cancer cell proliferation through apoptosis pathways. For instance, a study demonstrated that derivatives of pyrazole exhibited significant tumor growth inhibition in xenograft models, suggesting that this compound may share similar mechanisms due to structural similarities .

Antimicrobial Activity

The presence of the fluorine atom in the structure enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes. Preliminary studies indicate efficacy against various bacterial strains, making it a candidate for antimicrobial drug development.

Anti-inflammatory Properties

Research has indicated that compounds containing pyrazole and triazole derivatives possess notable anti-inflammatory effects. Molecular docking studies suggest that these compounds can interact with enzymes involved in inflammatory pathways, thereby reducing inflammation and oxidative stress .

Antioxidant Activity

The antioxidant properties of this compound suggest its role in scavenging reactive oxygen species (ROS), which can protect cells from oxidative damage. This activity is particularly relevant in diseases where oxidative stress plays a critical role .

Case Study 1: Anticancer Efficacy

In a notable investigation, researchers observed significant tumor growth inhibition in xenograft models treated with a pyrazole derivative structurally related to this compound. The study emphasized the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Testing

A study evaluating the antimicrobial properties of structurally similar compounds revealed effectiveness against several bacterial strains. The fluorine substitution was found to enhance activity, supporting further exploration of this compound as an antimicrobial agent.

Chemical Reactions Analysis

Pyrazole Ring Formation

The pyrazole core (4-(4-fluorophenyl)-1H-pyrazol-1-yl) is synthesized through cyclization reactions. Typically:

-

Reagents : Fluorophenyl alkylating agents, hydrazine derivatives, or diketones.

-

Conditions : Acidic or basic media, elevated temperatures.

-

Mechanism : Formation of a five-membered ring via condensation of hydrazine with carbonyl compounds, followed by elimination of water .

Triazole Ring Formation

The triazole moiety (1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl) is synthesized via copper-catalyzed azide–alkyne cycloaddition (CuAAC) :

-

Reagents : Pyridine-4-ylacetylene (alkyne), sodium azide (N₃⁻), copper catalyst (e.g., CuSO₄), and sodium ascorbate as a reducing agent .

-

Mechanism : Concerted cycloaddition forms the triazole ring with high regioselectivity .

Coupling Reactions

The triazole’s methyl group is linked to the acetamide nitrogen:

-

Reagents : Triazole bromide, acetamide derivative.

-

Conditions : Alkylation under basic conditions (e.g., Et₃N) or coupling via HATU/EDCI reagents .

Characterization and Reaction Monitoring

Reaction Optimization and Challenges

-

Yield Factors :

-

Purification : Silica column chromatography is critical for isolating the product, with eluents varying from EtOAc/hexane to MeOH/EtOAc mixtures .

Research Findings and Implications

The compound’s synthesis leverages established methods for heterocyclic ring formation, with modifications to accommodate its complex structure. Studies on analogous compounds highlight the importance of electron-withdrawing groups (e.g., fluorine) in enhancing biological activity, such as antibacterial or anticancer properties . For instance, fluorophenyl-substituted triazoles exhibit improved stability and binding affinity in medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several classes of molecules, particularly those containing pyrazole-triazole-acetamide frameworks and fluorinated aromatic systems. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

High yields (e.g., 90% for compound 6a) are achievable with click chemistry or optimized coupling reactions .

Physicochemical Properties :

- Melting points for triazole-pyrazole hybrids range widely (165–284°C), influenced by substituent bulkiness and hydrogen-bonding capacity. The target compound’s pyridin-4-yl group may enhance crystallinity compared to simpler analogs like compound 6a .

- Fluorine substitution (e.g., 4-fluorophenyl in the target vs. 4-fluorobenzyl in 6a) improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurotherapeutic agents .

Biological Activity :

- Kinase Inhibition : Pyrazole-triazole hybrids with pyridine/pyrimidine motifs (e.g., compound 18) show potent kinase inhibition (CDK2 IC₅₀ = 12 nM), suggesting the target compound may share similar mechanisms .

- Antimicrobial Activity : Fluorinated triazole derivatives (e.g., compound 6a) exhibit strong activity against S. aureus (MIC = 3.12 µg/mL), likely due to membrane disruption or enzyme inhibition .

Structural Advantages: The pyridin-4-yl group in the target compound may enhance solubility via hydrogen bonding, contrasting with less polar analogs like compound 2e (pyridin-3-yl) . The 4-fluorophenyl group’s electron-withdrawing effect could stabilize the pyrazole ring, improving pharmacokinetic stability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.